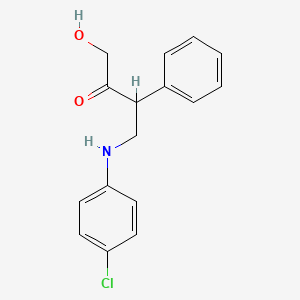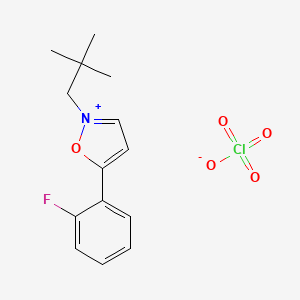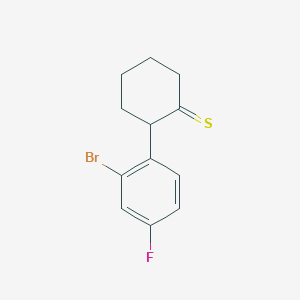
2-(2-Bromo-4-fluorophenyl)cyclohexane-1-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-4-fluorophenyl)cyclohexane-1-thione is an organic compound that features a cyclohexane ring substituted with a bromo and fluoro phenyl group and a thione group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenyl)cyclohexane-1-thione typically involves the reaction of 2-bromo-4-fluorobenzene with cyclohexanone in the presence of a thionating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, facilitating the nucleophilic attack on the bromo-fluorobenzene. The thionating agent, such as Lawesson’s reagent or phosphorus pentasulfide, is then introduced to convert the carbonyl group to a thione group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-(2-Bromo-4-fluorophenyl)cyclohexane-1-thione can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium tert-butoxide), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, THF).
Major Products
Substitution: Products with substituted nucleophiles replacing the bromo or fluoro groups.
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Cyclohexane derivatives with reduced functional groups.
科学的研究の応用
2-(2-Bromo-4-fluorophenyl)cyclohexane-1-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-Bromo-4-fluorophenyl)cyclohexane-1-thione involves its interaction with molecular targets through its functional groups. The bromo and fluoro groups can participate in halogen bonding, while the thione group can engage in sulfur-based interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Bromo-4-fluorophenylcyclohexane: Lacks the thione group, resulting in different reactivity and applications.
2-(2-Bromo-4-fluorophenyl)cyclohexanone: Contains a carbonyl group instead of a thione group, leading to different chemical properties and reactivity.
2-(2-Bromo-4-fluorophenyl)cyclohexane-1-ol:
Uniqueness
2-(2-Bromo-4-fluorophenyl)cyclohexane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
特性
CAS番号 |
917614-19-8 |
|---|---|
分子式 |
C12H12BrFS |
分子量 |
287.19 g/mol |
IUPAC名 |
2-(2-bromo-4-fluorophenyl)cyclohexane-1-thione |
InChI |
InChI=1S/C12H12BrFS/c13-11-7-8(14)5-6-9(11)10-3-1-2-4-12(10)15/h5-7,10H,1-4H2 |
InChIキー |
VYIATLSDBSLNTB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=S)C(C1)C2=C(C=C(C=C2)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


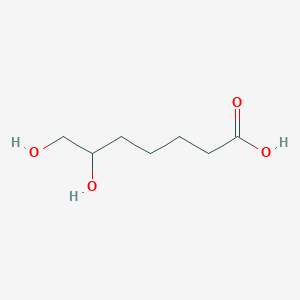
![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)
![N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea](/img/structure/B14193855.png)

![2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B14193858.png)


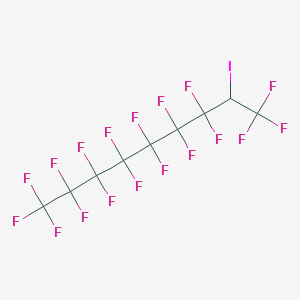
![Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate](/img/structure/B14193869.png)
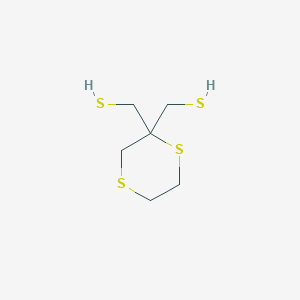
![1-[(9-Oxo-9H-xanthene-2-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14193880.png)
![Propanamide,N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-3,3,3-trifluoro-2-hydroxy-2-Methyl-,(2R)-](/img/structure/B14193881.png)
